molecular formula C9H20N2O B1526769 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1250984-97-4

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol

Cat. No. B1526769
M. Wt: 172.27 g/mol
InChI Key: XTVJEOGYMNLFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin, both of which are responsible for the regio- and stereoselectivity of the reaction1.



Molecular Structure Analysis

The optimization of the most stable molecular structure of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets2.



Chemical Reactions Analysis

The design of new molecules often starts by studying the binding conformation of existing compounds. For example, the R-methyl group of compound 13a was found to increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a pyrrolidine ring. For example, the physicochemical parameters of pyrrolidine can be compared with the parent aromatic pyrrole and cyclopentane1.


Scientific Research Applications

Metabolism and Disposition in Humans

One study explored the metabolism and disposition of BMS-690514, an oral inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, which shares structural features with the compound of interest. The study found that BMS-690514 is well absorbed and extensively metabolized via multiple pathways, with significant excretion in both bile and urine (Christopher et al., 2010).

Exposure to Carcinogenic Compounds

Another study measured the levels of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, highlighting the human exposure to carcinogenic compounds through food. This study indirectly relates to the metabolic pathways that might be involved in processing the compound , focusing on the body's handling of similar toxicological substances (Ushiyama et al., 1991).

Toxicity and Poisoning Cases

Research on the poisoning effects of α-pyrrolidinovalerophenone and pentedrone, which have structural similarities to pyrrolidine-based compounds, reports on the clinical outcomes and the distribution of these substances in postmortem human samples. This study could provide insights into the toxicological aspects of similar compounds (Sykutera et al., 2015).

Metabolism of Dietary Carcinogens

An investigation into the urinary and fecal excretion of a microbial metabolite of PhIP (a carcinogenic heterocyclic amine) after consumption of cooked chicken in humans demonstrates the role of intestinal bacteria in the metabolism of dietary carcinogens, which could be relevant for understanding the metabolism of similar compounds (Vanhaecke et al., 2008).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, some compounds with a pyrrolidine ring have been classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects34.


properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJEOGYMNLFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
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